(-)-Dihydrocarvyl acetate

Description

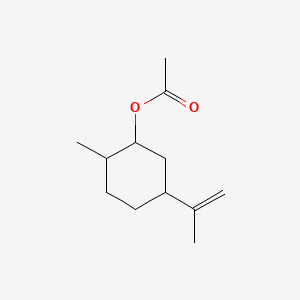

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

20777-49-5 |

|---|---|

Formule moléculaire |

C12H20O2 |

Poids moléculaire |

196.29 g/mol |

Nom IUPAC |

[(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m1/s1 |

Clé InChI |

TUSIZTVSUSBSQI-YUSALJHKSA-N |

SMILES isomérique |

C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(=C)C |

SMILES canonique |

CC1CCC(CC1OC(=O)C)C(=C)C |

Densité |

0.943-0.954 |

Autres numéros CAS |

57287-13-5 |

Description physique |

colourless to pale yellow liquid |

Solubilité |

slightly soluble in water; soluble in alcohol |

Origine du produit |

United States |

Foundational & Exploratory

The Enigmatic Presence of (-)-Dihydrocarvyl Acetate in Spearmint (Mentha spicata): A Technical Deep Dive

For Immediate Release

A comprehensive examination of the natural occurrence, biosynthesis, and analytical quantification of (-)-dihydrocarvyl acetate (B1210297) in Mentha spicata. This technical guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development.

Introduction

Spearmint (Mentha spicata L.), a perennial herb of the Lamiaceae family, is renowned for its characteristic aroma and is a significant source of essential oils utilized in the food, cosmetic, and pharmaceutical industries. The primary constituent of spearmint oil is typically (-)-carvone (B1668593), which imparts its distinct scent. However, the complex volatile profile of Mentha spicata comprises a diverse array of monoterpenes and their derivatives, including the ester (-)-dihydrocarvyl acetate. While present in smaller quantities, this compound contributes to the overall organoleptic properties of the oil and is of interest for its potential biological activities. This technical guide provides an in-depth analysis of the natural occurrence of this compound in Mentha spicata, elucidates its putative biosynthetic pathway, and details the experimental methodologies for its extraction and quantification.

Natural Occurrence and Quantitative Analysis

This compound is a recognized natural constituent of the essential oil of various Mentha spicata chemotypes and varieties. Its concentration can fluctuate based on genetic factors, geographical location, and developmental stage of the plant. A summary of reported quantitative data is presented in Table 1.

Table 1: Quantitative Occurrence of this compound in Mentha spicata Essential Oil

| Mentha spicata Variety/Chemotype | Plant Part | Relative Percentage (%) | Reference(s) |

| Mentha spicata L. | Not specified | 0.57 | [1][2] |

| Mentha spicata (from Mediterranean region) | Aerial Parts | 1.0 | |

| Mentha spicata L. var. 'viridis' | Not specified | 0.15 - 0.43 (varies with crop age) | |

| Mentha spicata L. var. crispa Benth. | Not specified | Isolated from this variety | |

| Mentha spicata | Leaf | 16.0 - 400.0 ppm | |

| Mentha spicata | Essential Oil | Not specified (present) | [3] |

| Carvone (B1668592)/dihydrocarvone-rich chemotypes | Not specified | Present | [1][4] |

Biosynthesis of this compound

The biosynthesis of this compound in Mentha spicata is intrinsically linked to the well-established monoterpene pathway that produces (-)-carvone. The proposed pathway involves a series of enzymatic transformations commencing with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps are hypothesized as follows:

-

Geranyl Diphosphate (B83284) (GPP) Synthesis: IPP and DMAPP are condensed by geranyl diphosphate synthase to form the C10 precursor, geranyl diphosphate.

-

Cyclization to (-)-Limonene (B1674923): GPP undergoes cyclization catalyzed by (-)-limonene synthase to yield the monoterpene olefin, (-)-limonene.

-

Hydroxylation to (-)-trans-Carveol (B1215196): The cytochrome P450 enzyme, (-)-limonene-6-hydroxylase, introduces a hydroxyl group at the C6 position of (-)-limonene to form (-)-trans-carveol.

-

Oxidation to (-)-Carvone: The alcohol (-)-trans-carveol is then oxidized to the ketone (-)-carvone by the action of (-)-trans-carveol dehydrogenase.

-

Reduction to (-)-Dihydrocarvone: It is proposed that a specific carvone reductase enzyme, yet to be fully characterized in Mentha spicata, catalyzes the reduction of the endocyclic double bond of (-)-carvone to yield (-)-dihydrocarvone. The presence of carvone/dihydrocarvone-rich chemotypes supports the existence of this enzymatic step[1][4].

-

Acetylation to this compound: The final step is the esterification of the hydroxyl group of (-)-dihydrocarvone with an acetyl group. This reaction is likely catalyzed by a monoterpene acetyltransferase . While specific acetyltransferases for other monoterpenols have been identified in Mentha species, the enzyme responsible for the acetylation of dihydrocarvone (B1202640) has not been explicitly characterized.

Experimental Protocols

Extraction of Essential Oil from Mentha spicata

A standard method for the extraction of essential oils from the aerial parts of Mentha spicata is hydrodistillation.

Materials:

-

Fresh or air-dried aerial parts of Mentha spicata

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Weigh a known amount of the plant material (e.g., 100 g of dried material) and place it in the round-bottom flask of the Clevenger apparatus.

-

Add a sufficient volume of distilled water to cover the plant material (e.g., 1 L).

-

Set up the hydrodistillation apparatus and heat the flask using a heating mantle.

-

Continue the distillation for a set period (e.g., 3 hours) until no more oil is collected.

-

Collect the essential oil from the graduated tube of the Clevenger apparatus.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the oil in a sealed, dark glass vial at 4°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is the primary technique for the identification of volatile compounds in essential oils.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp up to 240°C at a rate of 3°C/min, and hold for 10 min.

-

Injection Volume: 1 µL of a diluted sample (e.g., 1% in hexane).

-

Split Ratio: 1:50.

MS Conditions (Example):

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

For accurate quantification, GC-FID is often preferred due to its linear response over a wide concentration range. A validated method is crucial for reliable results.

Method Validation Parameters:

-

Linearity: A calibration curve should be constructed using at least five concentrations of a certified this compound standard. The correlation coefficient (r²) should be >0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample. The relative standard deviation (RSD) should typically be <5%.

-

Accuracy: Determined by recovery studies, where a known amount of the standard is spiked into a sample matrix. Recoveries are expected to be within a range of 95-105%.

Quantification Procedure:

-

Prepare a stock solution of a certified this compound standard of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the essential oil sample by diluting it to a concentration that falls within the linear range of the calibration curve. An internal standard (e.g., n-tridecane) can be added to both the standards and the sample for improved accuracy.

-

Inject the calibration standards and the sample into the GC-FID system under the same conditions as for GC-MS analysis.

-

Integrate the peak area of this compound in the chromatograms.

-

Construct a calibration curve by plotting the peak area (or the ratio of the peak area of the analyte to the internal standard) against the concentration of the standards.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Conclusion

This compound is a consistent, albeit minor, component of Mentha spicata essential oil. Its formation is a downstream extension of the well-characterized carvone biosynthetic pathway, involving putative reductase and acetyltransferase enzymes that warrant further investigation. The detailed experimental protocols provided for extraction and validated quantitative analysis using chromatographic techniques offer a robust framework for researchers to accurately determine the concentration of this and other monoterpenoid esters in Mentha spicata. A deeper understanding of the biosynthesis and accumulation of this compound could pave the way for the targeted breeding of novel Mentha spicata chemotypes and the exploration of its potential applications in various industries. Further research is needed to isolate and characterize the specific enzymes responsible for the final steps in its biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. oatext.com [oatext.com]

- 3. Plant Mentha spicata (Lamiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 4. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Isolating and Defining (-)-Dihydrocarvyl Acetate: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isolation and characterization of (-)-dihydrocarvyl acetate (B1210297), a monoterpenoid acetate ester found in various essential oils. This document outlines detailed methodologies for its extraction, purification, and analytical characterization, supported by quantitative data and visual workflows.

Introduction

(-)-Dihydrocarvyl acetate is a naturally occurring monoterpenoid with a characteristic sweet, floral, and slightly minty aroma. It is found as a constituent in the essential oils of several plants, most notably in various species of mint, such as Mentha spicata (spearmint).[1] The isolation and characterization of this compound are of interest for its potential applications in the flavor, fragrance, and pharmaceutical industries. This guide details the necessary steps to obtain and verify high-purity this compound from essential oil sources.

Essential Oil Sources and Composition

This compound is present in the essential oils of several plant species. The concentration of this compound can vary significantly depending on the plant's geographical origin, harvesting time, and the specific chemotype.

| Plant Species | Essential Oil Component | Concentration (% w/w) |

| Mentha spicata | This compound | 7.69% |

| Mentha spicata (from the Mediterranean) | This compound | 1.0% |

Isolation and Purification Workflow

The isolation of this compound from essential oils is a multi-step process involving initial extraction followed by purification techniques to separate the target compound from other components of the essential oil.

Caption: Experimental workflow for the isolation of this compound.

Experimental Protocols

Objective: To extract the crude essential oil from the plant material.

Materials:

-

Fresh or dried plant material (e.g., Mentha spicata leaves)

-

Distilled water

-

Steam distillation apparatus (Clevenger-type)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

The plant material is placed in the distillation flask with a sufficient amount of distilled water.

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oil components, rises.

-

The steam and oil vapor mixture is passed through a condenser, where it cools and liquefies.

-

The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.

-

Due to their immiscibility, the essential oil will form a separate layer from the water.

-

The essential oil is separated from the aqueous layer using a separatory funnel.

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Objective: To separate the crude essential oil into fractions based on the boiling points of its components, thereby enriching the fraction containing this compound.

Materials:

-

Crude essential oil

-

Fractional distillation apparatus (including a fractionating column, condenser, and collection flasks)

-

Heating mantle with a magnetic stirrer

-

Boiling chips

-

Vacuum source (optional, for reduced pressure distillation)

Procedure:

-

The crude essential oil is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for fractional distillation.

-

The oil is heated, and the vapor rises through the fractionating column. The column provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation of components with close boiling points.

-

Fractions are collected at different temperature ranges. The boiling point of this compound is approximately 226-228 °C at atmospheric pressure.

-

Each fraction is analyzed (e.g., by GC-MS) to identify the one with the highest concentration of this compound.

Objective: To achieve high purity of this compound by separating it from other compounds in the enriched fraction. A study on the purification of a similar terpene, β-caryophyllene, demonstrated a yield of >80% and a purity of >99% using column chromatography.

Materials:

-

Enriched fraction containing this compound

-

Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)

-

Chromatography column

-

Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate for normal-phase)

-

Collection tubes

-

Rotary evaporator

Procedure:

-

A slurry of the stationary phase (e.g., silica gel) in the initial mobile phase is prepared and packed into the chromatography column.

-

The enriched fraction is concentrated and loaded onto the top of the column.

-

The mobile phase is passed through the column to elute the compounds. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.

-

Fractions are collected sequentially.

-

Each fraction is analyzed by a suitable method (e.g., Thin Layer Chromatography or GC-MS) to identify the fractions containing pure this compound.

-

The pure fractions are combined, and the solvent is removed using a rotary evaporator to yield the purified compound.

Characterization of this compound

Once isolated, the identity and purity of this compound must be confirmed using various analytical techniques.

Caption: Analytical workflow for the characterization of this compound.

Analytical Methodologies

Objective: To determine the purity of the isolated compound and confirm its molecular weight and fragmentation pattern.

Typical GC-MS Parameters for Mentha spicata Essential Oil Analysis:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, ramped to 240 °C at a rate of 3 °C/min.

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

-

Mass Range: m/z 40-500.

Expected Results: The mass spectrum of dihydrocarvyl acetate will show a molecular ion peak (M+) at m/z 196, corresponding to its molecular weight. Characteristic fragment ions for esters include the loss of the alkoxy group and McLafferty rearrangement products.

Objective: To elucidate the chemical structure of the isolated compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. ¹³C NMR: The carbon-13 NMR spectrum indicates the number of different types of carbon atoms in the molecule.

Note: Specific chemical shift values can be found in spectral databases for this compound.

Objective: To identify the functional groups present in the molecule.

Expected Characteristic Peaks for a Terpene Acetate:

-

~2960-2850 cm⁻¹: C-H stretching vibrations of alkyl groups.

-

~1735 cm⁻¹: Strong C=O stretching vibration characteristic of the ester carbonyl group.

-

~1240 cm⁻¹: C-O stretching vibration of the ester group.

-

~1645 cm⁻¹: C=C stretching vibration of the isopropenyl group.

Conclusion

This technical guide provides a comprehensive framework for the successful isolation and characterization of this compound from essential oil sources. The detailed protocols and analytical methods described herein will enable researchers and professionals in the fields of natural product chemistry, flavor and fragrance development, and drug discovery to obtain and verify this valuable monoterpenoid for further investigation and application. The provided workflows and data tables serve as a practical resource for planning and executing these procedures.

References

An In-Depth Technical Guide to (-)-Dihydrocarvyl Acetate: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrocarvyl acetate (B1210297) is a monoterpenoid ester that belongs to the p-menthane (B155814) class of natural products.[1] It is found in various essential oils, including those from celery and spearmint (Mentha spp.).[1][2] This compound is valued in the flavor and fragrance industry for its sweet, floral, and slightly minty aroma.[1][2] Beyond its sensory characteristics, the broader class of p-menthane monoterpenoids has garnered interest for potential applications in pharmaceuticals and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of (-)-dihydrocarvyl acetate, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic sweet and floral scent.[1][3] A comprehensive summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexyl] acetate | [4] |

| Synonyms | (-)-p-Menth-8-en-2-yl acetate, L-Dihydrocarvyl acetate | [2] |

| CAS Number | 20777-49-5 | [5] |

| Molecular Formula | C₁₂H₂₀O₂ | [5] |

| Molecular Weight | 196.29 g/mol | [5] |

| Appearance | Clear colorless liquid | [1][3] |

| Odor Profile | Sweet, floral, rose-like, slightly minty | [1][2] |

| Taste Profile | At 25 ppm: floral, vegetative, minty with cooking, rose, and bean nuances | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Boiling Point | 232-234 °C (lit.) | [1] |

| Density | 0.947 g/mL at 20 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.459 (lit.) | [1] |

| Flash Point | 90.0 °C (194.0 °F) - closed cup | [2] |

| Solubility | Soluble in alcohol, slightly soluble in water | [6] |

| Optical Activity [α]/D | ≤55° (neat) | [7] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the acetylation of (-)-dihydrocarveol (B1197605).[1] A detailed experimental protocol is provided below.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

(-)-Dihydrocarveol

-

Acetic anhydride

-

Pyridine (dried)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-dihydrocarveol (1.0 equivalent) in dry pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by either fractional distillation under reduced pressure or silica (B1680970) gel column chromatography.

1. Fractional Distillation:

-

Apparatus: A standard fractional distillation setup with a Vigreux column is suitable.

-

Procedure:

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Apply a vacuum and gradually heat the flask.

-

Collect the fraction that distills at the boiling point of this compound at the applied pressure. The boiling point will be lower than the atmospheric boiling point of 232-234 °C.

-

2. Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh).

-

Mobile Phase (Eluent): A non-polar/polar solvent system is used. A common choice is a gradient of ethyl acetate in hexane (B92381) or petroleum ether. The exact ratio should be determined by TLC analysis of the crude product. A starting mixture of 5-10% ethyl acetate in hexane is often a good starting point.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

-

Add a small layer of sand to the top of the silica gel.

-

Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Caption: Experimental workflow for this compound.

Spectroscopic Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating terpenes and their derivatives.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: An initial temperature of 60-80 °C, held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for NMR analysis of terpenes.

-

¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: Spectra are typically recorded on a 100 or 125 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

Biological Activity and Potential Applications

While extensive research on the specific biological activities of this compound is limited, the broader class of p-menthane monoterpenoids exhibits a range of promising pharmacological effects, suggesting potential avenues for investigation.

Antimicrobial Activity

Monoterpenoids, including those from the p-menthane series, are known to possess antimicrobial properties. Their mechanism of action is often attributed to their ability to disrupt the cell membranes of bacteria and fungi, leading to increased permeability and leakage of intracellular components. While specific studies on this compound are scarce, related compounds have demonstrated efficacy against various pathogens. Further research is warranted to determine the antimicrobial spectrum and potency of this compound.

Anti-inflammatory Effects

Several p-menthane monoterpenoids have been shown to possess anti-inflammatory properties. The potential mechanisms include the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some monoterpenoids can modulate the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. Given that acetate itself has been shown to have anti-inflammatory effects, it is plausible that this compound could exhibit similar activity. In vitro assays, such as measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages, could be employed to investigate this potential.

Caption: Potential applications of this compound.

Drug Development and Future Perspectives

The structural backbone of this compound, a p-menthane monoterpenoid, makes it an interesting scaffold for medicinal chemistry and drug discovery. Its lipophilic nature may facilitate passage through biological membranes. Future research could focus on synthesizing derivatives of this compound to enhance its biological activity and explore its potential as a lead compound for the development of new therapeutic agents. The pleasant sensory profile of this compound also suggests its continued use and potential for new applications in aromatherapy and as a functional ingredient in various consumer products.

Conclusion

This compound is a well-characterized monoterpenoid with established applications in the flavor and fragrance industries. This guide has provided a detailed overview of its chemical and physical properties, along with comprehensive experimental protocols for its synthesis, purification, and analysis. While specific data on its biological activities are still emerging, the known properties of related p-menthane monoterpenoids suggest promising avenues for future research into its potential antimicrobial, anti-inflammatory, and other therapeutic effects. This information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

An In-depth Guide to the Stereochemistry and Absolute Configuration of (-)-Dihydrocarvyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrocarvyl acetate (B1210297), a p-menthane (B155814) monoterpenoid, is a chiral molecule of significant interest in the flavor, fragrance, and pharmaceutical industries. Its biological activity and sensory properties are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (-)-dihydrocarvyl acetate, detailing the nomenclature of its stereoisomers, experimental methodologies for their separation and characterization, and the definitive assignment of their absolute configurations. Quantitative data is presented in structured tables, and key conceptual relationships are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical sciences.

Introduction to the Stereochemistry of Dihydrocarvyl Acetate

Dihydrocarvyl acetate possesses three chiral centers within its p-menthane structure, giving rise to a total of eight possible stereoisomers (four pairs of enantiomers). The nomenclature used to distinguish these diastereomers—dihydro, isodihydro, neodihydro, and neoisodihydro—relates to the relative orientations of the methyl, isopropenyl, and acetate substituents on the cyclohexane (B81311) ring. The sign of the optical rotation, (+) or (-), then specifies a particular enantiomer.

Commercial this compound is often a mixture of these stereoisomers. Understanding the precise stereochemistry of each component is crucial as different isomers can exhibit distinct biological activities and sensory profiles.

Absolute Configuration of Dihydrocarvyl Acetate Stereoisomers

The absolute configuration of the stereoisomers of dihydrocarveol (B1210190), the precursor to dihydrocarvyl acetate, has been determined through stereoselective synthesis and spectroscopic analysis. The reduction of carvone (B1668592) and dihydrocarvone (B1202640) serves as a common synthetic pathway to access these isomers.[1][2] The absolute configuration of the resulting alcohols dictates the configuration of the corresponding acetates.

The four diastereomeric pairs of dihydrocarveol are:

-

Dihydrocarveol: Characterized by a specific relative stereochemistry of the substituents.

-

Isodihydrocarveol: A diastereomer of dihydrocarveol.

-

Neodihydrocarveol: Another diastereomer.

-

Neoisodihydrocarveol: The fourth diastereomer.

For example, the absolute configuration of (+)-dihydrocarveol has been identified as (1S, 2S, 5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol.[3] Conversely, (-)-neodihydrocarveol has been assigned the (1R, 2S, 5S) configuration.[4] The acetylation of these specific dihydrocarveol isomers yields the corresponding dihydrocarvyl acetate stereoisomers with the same absolute configurations at the chiral centers.

Table 1: Stereochemical Descriptors of Dihydrocarveol Isomers

| Common Name | IUPAC Name (example enantiomer) | Absolute Configuration |

| (+)-Dihydrocarveol | (1S,2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol | 1S, 2S, 5S |

| (-)-Neodihydrocarveol | (1R,2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol | 1R, 2S, 5S |

Note: This table provides examples of specific enantiomers. The enantiomers would have the opposite configuration at all chiral centers.

Quantitative Data

The physical and spectroscopic properties of dihydrocarvyl acetate are essential for its identification and characterization. Commercial samples, often being mixtures, will exhibit properties that are a composite of their components.

Table 2: Physical Properties of this compound (Mixture of Isomers)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [5] |

| Molecular Weight | 196.29 g/mol | [5] |

| Boiling Point | 232-234 °C | [5] |

| Density | 0.947 g/mL at 20 °C | [5] |

| Refractive Index | n20/D 1.459 | [5] |

| Optical Rotation | [α]20/D -20±1° (neat, for a specific mixture of (-)-dihydrocarveol) |

Table 3: Spectroscopic Data of Dihydrocarveol/Dihydrocarvyl Acetate Isomers

| Technique | Key Observations | Reference(s) |

| ¹³C NMR | Chemical shifts are characteristic for each stereoisomer, allowing for their identification and differentiation. | [6] |

| ¹H NMR | Provides information on the proton environment and coupling constants, aiding in structural elucidation. | [7][8] |

| Mass Spectrometry | The fragmentation pattern can be used to confirm the molecular weight and basic structure. | [3][4] |

Experimental Protocols

Synthesis of Dihydrocarvyl Acetate Stereoisomers

A common method for the synthesis of dihydrocarveol stereoisomers is the reduction of carvone or dihydrocarvone.[1][2]

Protocol: Reduction of Carvone to Dihydrocarvone [5]

-

Reactants: (S)-(+)- or (R)-(-)-carvone, Zinc powder, Methanol-water solution.

-

Procedure: Carvone is subjected to reduction with Zn in a methanol-water mixture.

-

Outcome: This reaction typically yields a mixture of cis- and trans-dihydrocarvones. The ratio of the diastereomers can be influenced by the reaction conditions.

-

Further Reduction: The resulting dihydrocarvones can be further reduced to the corresponding dihydrocarveols using a reducing agent such as sodium borohydride.

-

Acetylation: The separated dihydrocarveol isomers are then acetylated using acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine) to yield the respective dihydrocarvyl acetate stereoisomers.

Chiral Separation of Stereoisomers

Chiral Gas Chromatography (GC) is a powerful technique for the separation and analysis of the different stereoisomers of dihydrocarvyl acetate.

Protocol: Chiral Gas Chromatography [1]

-

Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative) is used.

-

Mobile Phase: An inert carrier gas, such as helium or hydrogen.

-

Principle: The enantiomers and diastereomers of dihydrocarvyl acetate interact differently with the chiral stationary phase, leading to different retention times and thus their separation.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification.

Determination of Absolute Configuration

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are advanced spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution.

Protocol: VCD/ECD Analysis

-

Sample Preparation: A solution of the purified stereoisomer in a suitable solvent (e.g., chloroform-d) is prepared.

-

Data Acquisition: The VCD or ECD spectrum is recorded on a specialized spectrometer.

-

Computational Modeling: Density Functional Theory (DFT) calculations are performed to predict the theoretical VCD or ECD spectrum for a specific, known absolute configuration (e.g., 1R, 2R, 5R).

-

Comparison: The experimentally measured spectrum is compared to the computationally predicted spectrum. A match between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration of the molecule.

Visualizing Stereochemical Relationships

The relationships between the key compounds in the synthesis and identification of this compound can be visualized to clarify the stereochemical pathways.

Caption: Synthetic and analytical workflow for the determination of the absolute configuration of dihydrocarvyl acetate stereoisomers.

The stereochemical relationship between the four diastereomers of a p-menthan-2-ol, such as dihydrocarveol, can be represented by considering the relative positions of the substituents on the cyclohexane ring.

Caption: Relationship between the four diastereomers of dihydrocarveol based on the configuration at the chiral centers.

Conclusion

The stereochemistry of this compound is complex, with multiple stereoisomers contributing to the properties of commercially available samples. A thorough understanding of the absolute configuration of each isomer is paramount for applications in drug development and other fields where stereospecific interactions are critical. The methodologies outlined in this guide, including stereoselective synthesis, chiral chromatography, and advanced spectroscopic techniques like VCD/ECD, provide a robust framework for the separation, identification, and definitive stereochemical assignment of these important chiral molecules. This detailed knowledge enables researchers to correlate specific three-dimensional structures with their unique biological and sensory properties, paving the way for more targeted and effective product development.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. Dihydrocarveol, (+-)- | C10H18O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,2R,4S)-neo-dihydrocarveol | C10H18O | CID 443184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. bmse000533 (1R,2R,4R)-dihydrocarveol at BMRB [bmrb.io]

- 8. spectrabase.com [spectrabase.com]

Microbial Transformation of (-)-Dihydrocarvyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial transformation of terpenoids represents a powerful and environmentally benign alternative to traditional chemical synthesis for the production of novel, high-value compounds. This technical guide explores the core principles and methodologies for the biotransformation of (-)-dihydrocarvyl acetate (B1210297), a saturated monoterpenyl acetate. While direct studies on the microbial transformation of (-)-dihydrocarvyl acetate are not extensively documented in publicly available literature, this guide leverages detailed experimental data from the biotransformation of the structurally similar compound, (-)-dihydromyrcenyl acetate, by the plant parasitic fungus Glomerella cingulata.[1] This allows for the presentation of robust experimental protocols and a scientifically informed projection of potential metabolic pathways and products.

Microbial catalysts, particularly fungi, offer high regio- and stereoselectivity in their reactions, often performing complex hydroxylations and other modifications at unactivated carbon centers—a significant challenge for conventional chemical methods.[2] The enzymes within these microorganisms, such as esterases and cytochrome P450 monooxygenases, are key to these transformations. Esterases can hydrolyze the acetate group to yield the corresponding alcohol, (-)-dihydrocarveol, which can then undergo further oxidation. Monooxygenases can introduce hydroxyl groups at various positions on the p-menthane (B155814) skeleton, leading to a variety of oxygenated derivatives with potential applications in the pharmaceutical, fragrance, and flavor industries.

This guide provides detailed experimental protocols, summarized quantitative data from an analogous biotransformation, and visual representations of a proposed metabolic pathway and experimental workflow to serve as a comprehensive resource for researchers initiating studies in this area.

Proposed Metabolic Pathway of this compound

The proposed metabolic pathway for this compound by a microbial catalyst like Glomerella cingulata involves two primary types of enzymatic reactions: hydrolysis of the ester linkage and subsequent hydroxylation at various positions on the carbon skeleton. The initial hydrolysis would be catalyzed by an esterase, yielding (-)-dihydrocarveol. This alcohol can then be a substrate for cytochrome P450 monooxygenases, which can introduce hydroxyl groups at sterically accessible and electronically favorable positions. Based on known fungal transformations of related terpenoids, hydroxylation is likely to occur at positions that are relatively unhindered.

Caption: Proposed metabolic pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from the microbial transformation of the analogous compound, (-)-dihydromyrcenyl acetate, by Glomerella cingulata after 7 days of incubation.[1] This data is presented to provide an illustrative example of the types of products and yields that might be expected from the biotransformation of a saturated monoterpenyl acetate by this fungus.

Table 1: Biotransformation Products of (-)-Dihydromyrcenyl Acetate by G. cingulata

| Product Number | Compound Name | Yield (%) |

| 1 | Dihydromyrcenol | 15.2 |

| 2 | 3,7-dihydroxy-3,7-dimethyl-1-octene-7-carboxylate | 8.5 |

| 3 | 3,7-dihydroxy-3,7-dimethyl-1-octene | 25.1 |

| 4 | 3,7-dimethyloctane-1,2,7-triol-7-carboxylate | 10.3 |

| 5 | 3,7-dimethyloctane-1,2,7-triol | 5.8 |

| Total | 64.9 |

Table 2: Biotransformation of Dihydromyrcenol by G. cingulata

| Product Number | Compound Name | Yield (%) |

| 3 | 3,7-dihydroxy-3,7-dimethyl-1-octene | 30.5 |

| 5 | 3,7-dimethyloctane-1,2,7-triol | 12.1 |

| Total | 42.6 |

Experimental Protocols

The following protocols are adapted from the study of Miyazawa et al. (2000) on the biotransformation of (-)-dihydromyrcenyl acetate by Glomerella cingulata and provide a detailed methodology for conducting similar experiments.[1]

Microorganism and Culture Conditions

-

Microorganism: Glomerella cingulata (provided by the Faculty of Agriculture, Kinki University).

-

Culture Medium: A liquid medium containing 2% glucose, 0.5% peptone, 0.5% yeast extract, and 0.5% NaCl in distilled water. The pH of the medium is adjusted to 7.0.

-

Cultivation:

-

Transfer mycelia from a stock culture to several 100 mL Erlenmeyer flasks, each containing 25 mL of the sterile liquid medium.

-

Incubate the flasks at 25°C for 3 days on a rotary shaker at 120 rpm.

-

Combine the contents of these flasks and homogenize to prepare the inoculum.

-

Inoculate 1 L of the same medium in a 3 L flask with the homogenized mycelia.

-

Cultivate under the same conditions for an additional 3 days.

-

Substrate Administration and Incubation

-

Substrate Preparation: Dissolve this compound in ethanol.

-

Administration: Add the substrate solution to the 3-day-old culture of G. cingulata. The final concentration of the substrate in the culture medium should be 0.2 g/L.

-

Incubation: Continue the incubation of the culture with the substrate at 25°C and 120 rpm for 7 days.

Extraction and Purification of Metabolites

The experimental workflow for extraction and purification is outlined in the diagram below.

Caption: Experimental workflow for biotransformation and product isolation.

-

Separation of Mycelia and Supernatant: After the incubation period, separate the culture broth into mycelia and supernatant by centrifugation.

-

Extraction from Supernatant: Extract the supernatant three times with equal volumes of ethyl acetate.

-

Extraction from Mycelia: Wash the mycelia with water and then extract three times with acetone.

-

Combining and Concentrating Extracts: Combine the ethyl acetate and acetone extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a solvent gradient of n-hexane and ethyl acetate.

-

Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC).

-

Preparative HPLC: Further purify the fractions containing the metabolites using preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the crude extract and purified metabolites to identify the chemical structures. Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the separation of terpenoid compounds.

-

Nuclear Magnetic Resonance (NMR): Characterize the purified metabolites using 1H and 13C NMR spectroscopy to elucidate their detailed chemical structures.

-

Thin-Layer Chromatography (TLC): Use silica gel plates and a suitable solvent system (e.g., n-hexane:ethyl acetate) to monitor the progress of the biotransformation and the purification process. Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating.

Conclusion

The microbial transformation of this compound holds significant potential for the synthesis of novel, oxygenated p-menthane derivatives. While direct experimental data for this specific substrate is limited, the detailed protocols and quantitative results from the biotransformation of the analogous compound, (-)-dihydromyrcenyl acetate by Glomerella cingulata, provide a robust framework for initiating research in this area. The proposed metabolic pathway, involving initial ester hydrolysis followed by hydroxylation, is a scientifically sound starting point for the identification of potential biotransformation products. The methodologies outlined in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to explore the rich chemical diversity that can be accessed through the microbial transformation of terpenoids. Further research is warranted to isolate and characterize the specific metabolites of this compound and to explore the catalytic potential of a wider range of microorganisms.

References

A Technical Guide to the Sensory Properties and Odor Profile of (-)-Dihydrocarvyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrocarvyl acetate (B1210297) (CAS No: 20777-49-5) is a p-menthane (B155814) monoterpenoid ester known for its significant role as a flavor and fragrance ingredient.[1] It is found naturally in celery and various Mentha species, including Scotch spearmint.[1] Its characteristic aroma profile, a complex blend of floral, minty, and sweet notes, makes it a valuable component in perfumery, cosmetics, and food flavoring.[2] This document provides an in-depth technical overview of the sensory properties of (-)-dihydrocarvyl acetate, details the experimental methodologies used for its evaluation, and explores the underlying physiological mechanisms of its perception.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in sensory science and product development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| CAS Number | 20777-49-5 | [1] |

| FEMA Number | 2380 | [1] |

| JECFA Number | 379 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.943 - 0.954 g/mL at 20 °C | [1] |

| Refractive Index | 1.458 - 1.463 at 20 °C | [1] |

| Solubility | Soluble in alcohol; slightly soluble in water | [1] |

Sensory Profile: Odor and Flavor

The sensory characteristics of this compound are multifaceted, contributing to its versatility. The odor is predominantly described as floral and minty, with several nuanced undertones.

Olfactory Profile

The odor of this compound is consistently characterized by a combination of floral and minty notes. Different evaluators have identified a range of specific descriptors, highlighting its complexity.

| Source/Evaluator | Odor Descriptors |

| General | Floral, rose, cuminseed, sweet, minty.[2] |

| International Flavors & Fragrances Inc. | Floral, green, fruity, vegetative, camphoreous, and piney with bean nuances.[2] |

| PerfumersWorld | A light character; fresh linalyl acetate with faint fruity and floral touches and a very faint berry undertone. Also reported as: Tuberose Blossom Oil, Curly Mint, Spearmint, and Celery.[3] |

| Sigma-Aldrich | Medicinal, minty, vanilla.[2] |

Flavor Profile

When evaluated orally, this compound presents a corresponding profile with distinct taste characteristics.

| Concentration | Flavor Descriptors | Source(s) |

| 25 ppm | Floral, vegetative, and minty with cooling, rose, and bean nuances. | [2] |

Quantitative Sensory Data

Quantitative sensory data provides objective measures of a compound's potency and longevity.

| Parameter | Value | Source(s) |

| Odor Strength | Medium | [2] |

| Substantivity on Smelling Strip | 32 hours at 100% | [2] |

| Relative Odor Impact | 60 | [3] |

| Recommended Usage Level (Fragrance) | Up to 8.0000% in concentrate | [2] |

Experimental Protocols for Sensory Analysis

The characterization of this compound's sensory profile relies on standardized analytical and descriptive methodologies.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a critical technique for identifying odor-active compounds in a sample. The effluent from the gas chromatograph is split, with one portion directed to a chemical detector (like MS or FID) and the other to a heated sniffing port where a trained analyst assesses the odor.

Methodology for Spearmint Oil Analysis (Proxy for this compound))

-

Instrumentation : A gas chromatograph coupled with a mass spectrometer and an olfactometry port.

-

Sample Preparation : Spearmint essential oil, a natural source of this compound, is diluted in a suitable solvent like hexane (B92381) (e.g., 1:2 dilution).[4]

-

GC Conditions :

-

Column : HP-1MS (30m x 0.32mm, 0.25µm film thickness) or similar non-polar column.[4] An ionic liquid column like SLB®-IL59 (30 m x 0.25 mm I.D., 0.2 µm) can also be used for resolving a wide range of terpenes and oxygenated compounds.[5]

-

Inlet : 250°C, with a split ratio of 50:1.[4]

-

Carrier Gas : Helium at a constant flow of 1.5 mL/min.[4]

-

Oven Temperature Program : Initial temperature of 40°C held for 1 minute, then ramped at 15°C/min to 250°C, and held for 1 minute.[4]

-

-

Olfactometry : The GC effluent is sniffed by trained panelists who record the odor descriptors and intensity at specific retention times.

Sensory Panel Evaluation

Quantitative Descriptive Analysis (QDA) is a standard method used to generate a detailed sensory profile of a product. For a fragrance ingredient like this compound, a trained panel is essential.

Methodology for Quantitative Descriptive Analysis (QDA)

-

Panelist Selection & Training : Panelists are screened for their sensory acuity and ability to describe aromas. They undergo intensive training to develop a consensus vocabulary for the specific odor attributes of mint and floral compounds, using reference standards.

-

Sample Preparation : this compound is diluted to a standardized concentration (e.g., in odorless solvent like diethyl phthalate (B1215562) or ethanol) and applied to smelling strips. Samples are coded to prevent bias.

-

Evaluation : In a controlled, odor-free environment, panelists evaluate the samples. They rate the intensity of each previously defined sensory attribute (e.g., "minty," "rosy," "sweet," "herbaceous") on a numerical scale (e.g., a 15-cm line scale).[6]

-

Data Analysis : The intensity ratings are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a sensory profile or "spider web" plot, visualizing the aroma characteristics of the compound.

Mechanism of Olfactory Perception

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), which initiate a downstream signaling cascade upon activation.

While the specific receptor(s) for this compound have not been definitively identified, studies on related monoterpenoids, such as (-)-citronellal (B106795), have shown activation of specific ORs (e.g., OR1A2).[7] This activation triggers a well-understood intracellular signaling pathway.

Generalized Olfactory Signaling Pathway

-

Binding : An odorant molecule, such as this compound, binds to a specific Olfactory Receptor (OR) on the surface of an olfactory sensory neuron.

-

G-Protein Activation : This binding causes a conformational change in the OR, activating an associated G-protein (Gα-olf).

-

Second Messenger Production : The activated Gα-olf subunit stimulates the enzyme adenylyl cyclase III, which converts ATP into cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

-

Depolarization : The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), leading to the depolarization of the neuron's membrane.

-

Signal Propagation : If the depolarization reaches a certain threshold, it generates an action potential. This electrical signal travels along the neuron's axon to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell.

References

- 1. Dihydrocarvyl acetate, (-)- | C12H20O2 | CID 6553874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dihydrocarvyl acetate, 20777-49-5 [thegoodscentscompany.com]

- 3. perfumersworld.com [perfumersworld.com]

- 4. Analysis of the aroma components of spearmint essential oil by GC-TOFMS and AI structure analysis | Applications Notes | JEOL Ltd. [jeol.com]

- 5. Chromatogram Detail [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Monoterpene (-)-citronellal affects hepatocarcinoma cell signaling via an olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (-)-Dihydrocarvyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrocarvyl acetate (B1210297), a monoterpene ester, is a compound of interest in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of (-)-dihydrocarvyl acetate, supported by comparative data from structurally analogous compounds. Furthermore, it outlines a detailed experimental protocol for solubility determination and presents a visual workflow to aid in experimental design.

Introduction to this compound

This compound is a naturally occurring organic compound found in plants such as celery and spearmint.[1][2][3] It is characterized by a sweet, floral, and slightly minty aroma.[1][3] Structurally, it is the acetate ester of dihydrocarveol. Its physicochemical properties are crucial in determining its behavior in various solvent systems, a key consideration for its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly its molecular weight and estimated logP value, suggest a lipophilic nature, indicating a higher affinity for non-polar organic solvents over polar ones like water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [4][5] |

| Molecular Weight | 196.29 g/mol | [4] |

| Appearance | Clear colorless liquid | [1][3] |

| Boiling Point | 232-234 °C | [1][2] |

| Density | 0.947 g/mL at 20 °C | [1][2][6] |

| Refractive Index | n20/D 1.459 | [1][2] |

| logP (o/w) | 3.724 (estimated) | [7] |

| Water Solubility | 8.307 mg/L at 25 °C (estimated) | [7] |

| Qualitative Water Solubility | Slightly soluble | [4][7][8] |

| Qualitative Alcohol Solubility | Soluble | [4][7][8] |

Solubility Profile

Qualitative Solubility of this compound:

Multiple sources confirm that this compound is "soluble in alcohol" and "slightly soluble in water".[4][7][8] This is consistent with its chemical structure, which contains a relatively large, non-polar terpene backbone and a polar acetate group.

Comparative Solubility of Analogous Compounds:

To provide a more detailed understanding, the solubility data for menthyl acetate, a structurally similar monoterpene acetate, is presented in Table 2. This data serves as a valuable proxy for estimating the solubility of this compound in various organic solvents. The general trend observed is high solubility in a wide range of organic solvents, from polar protic solvents like ethanol (B145695) to non-polar aprotic solvents like n-hexane.

Qualitative data for bornyl acetate further supports this trend, indicating it is "soluble in low polar organic solvents; soluble in ethanol, ether, most non-volatile oils and volatile oils" and only "slightly soluble in water".[1]

Table 2: Quantitative Solubility of Menthyl Acetate in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Solubility (g/L) |

| Chloroform | Halogenated | 2485.32 |

| THF | Ether | 1616.87 |

| Dichloromethane | Halogenated | 1599.0 |

| 1,4-Dioxane | Ether | 1080.86 |

| Cyclohexanone | Ketone | 1026.03 |

| Methanol | Alcohol (Polar Protic) | 714.7 |

| 1,2-Dichloroethane | Halogenated | 714.7 |

| NMP | Amide | 710.04 |

| Isopropanol | Alcohol (Polar Protic) | 688.37 |

| Ethanol | Alcohol (Polar Protic) | 661.83 |

| tert-Butanol | Alcohol (Polar Protic) | 661.08 |

| Acetone | Ketone | 601.48 |

| DMF | Amide | 554.76 |

| n-Propanol | Alcohol (Polar Protic) | 553.97 |

| n-Hexanol | Alcohol (Polar Protic) | 538.02 |

| Acetonitrile | Nitrile | 519.06 |

| sec-Butanol | Alcohol (Polar Protic) | 518.64 |

| n-Butanol | Alcohol (Polar Protic) | 487.19 |

| DMSO | Sulfoxide | 484.8 |

| n-Butyl Acetate | Ester | 483.24 |

| 2-Butanone | Ketone | 472.27 |

| 2-Methoxyethanol | Ether/Alcohol | 462.21 |

| Isobutanol | Alcohol (Polar Protic) | 457.73 |

| MTBE | Ether | 447.6 |

| Isopentanol | Alcohol (Polar Protic) | 425.22 |

| Propionic Acid | Carboxylic Acid | 417.6 |

| Toluene | Aromatic Hydrocarbon | 402.1 |

| DMAc | Amide | 399.18 |

| Ethyl Acetate | Ester | 396.02 |

| Diethyl Ether | Ether | 394.21 |

| Methyl Acetate | Ester | 386.01 |

| Ethyl Formate | Ester | 351.23 |

| Tetrachloromethane | Halogenated | 343.11 |

| p-Xylene | Aromatic Hydrocarbon | 334.42 |

| n-Pentanol | Alcohol (Polar Protic) | 307.41 |

| 2-Butoxyethanol | Ether/Alcohol | 291.42 |

| n-Pentyl Acetate | Ester | 291.05 |

| Cyclohexane | Alkane | 281.31 |

| n-Propyl Acetate | Ester | 271.66 |

| Isopropyl Acetate | Ester | 267.3 |

| m-Xylene | Aromatic Hydrocarbon | 262.84 |

| o-Xylene | Aromatic Hydrocarbon | 260.7 |

| MIBK | Ketone | 250.93 |

| n-Octanol | Alcohol (Polar Protic) | 244.08 |

| 2-Ethoxyethanol | Ether/Alcohol | 235.79 |

| n-Heptanol | Alcohol (Polar Protic) | 227.43 |

| Isobutyl Acetate | Ester | 218.86 |

| Ethylbenzene | Aromatic Hydrocarbon | 215.06 |

| Propylene Glycol | Diol | 175.42 |

| Formamide | Amide | 141.94 |

| Formic Acid | Carboxylic Acid | 113.32 |

| n-Hexane | Alkane | 109.78 |

| Dimethyl Carbonate | Carbonate Ester | 101.19 |

| n-Heptane | Alkane | 87.21 |

| Ethylene Glycol | Diol | 75.3 |

| n-Octane | Alkane | 34.62 |

| Water | Polar Protic | 0.95 |

Data for menthyl acetate obtained from Scent.vn[9].

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of a compound such as this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Volumetric flasks and pipettes

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the bottom of the vial confirms saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrated, carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Attach a syringe filter to the pipette tip and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial.

-

-

Solvent Evaporation:

-

Place the evaporation dishes in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Alternatively, use a vacuum desiccator at room temperature to evaporate the solvent.

-

Continue the evaporation process until a constant weight of the residue is achieved.

-

-

Gravimetric Analysis and Calculation:

-

Accurately weigh the evaporation dish containing the dried residue of this compound.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of solvent used (L))

-

-

Data Reporting:

-

Repeat the experiment at least in triplicate to ensure accuracy and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents remains to be fully documented, a strong qualitative and comparative understanding has been established. The compound is readily soluble in alcohols and, by extension from its structural analogs, is expected to be highly soluble in a variety of other common organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling more informed decisions in experimental design and process development.

References

- 1. Bornyl acetate [chembk.com]

- 2. This compound | 20777-49-5 [chemicalbook.com]

- 3. This compound CAS#: 20777-49-5 [m.chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. Dihydrocarvyl acetate [webbook.nist.gov]

- 6. This compound | TargetMol [targetmol.com]

- 7. dihydrocarvyl acetate, 20777-49-5 [thegoodscentscompany.com]

- 8. Dihydrocarvyl acetate, (-)- | C12H20O2 | CID 6553874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scent.vn [scent.vn]

Dihydrocarvyl Acetate: A Toxicological Profile and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocarvyl acetate (B1210297) (CAS No. 20777-49-5) is a monoterpenoid ester naturally occurring in plants such as celery and spearmint. It is utilized as a fragrance and flavoring agent in various consumer products. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of dihydrocarvyl acetate, synthesizing available data on its acute and sub-chronic toxicity, genotoxicity, skin sensitization, and metabolic fate. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its safety for various applications.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-methyl-5-(1-methylethenyl)cyclohexyl acetate |

| Synonyms | p-Menth-8-en-2-yl acetate, Dihydrocarveol (B1210190) acetate |

| CAS Number | 20777-49-5 |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| Appearance | Clear, colorless liquid |

| Odor | Floral, rose-like, slightly minty |

Toxicological Profile

The toxicological assessment of dihydrocarvyl acetate indicates a low order of toxicity. The safety evaluation has been supported by data from the substance itself and through read-across approaches with structurally related compounds.

Acute Toxicity

Dihydrocarvyl acetate exhibits low acute toxicity via oral and dermal routes of exposure.

| Study | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | > 5000 mg/kg | [1][2] |

| Acute Dermal Toxicity | Rabbit | Dermal | > 5000 mg/kg | [1][2] |

Skin and Eye Irritation

Based on animal studies, dihydrocarvyl acetate is considered a mild skin irritant. There is no available data on its potential for eye irritation.

| Study | Species | Result | Reference |

| Skin Irritation | Rabbit | Mild skin irritation after 24 hours | [1][2] |

Skin Sensitization

Human data indicates that dihydrocarvyl acetate is not a skin sensitizer (B1316253) at a 4% concentration[2]. A No Expected Sensitization Induction Level (NESIL) has been established based on read-across data.

| Study Type | Method | Result | Reference |

| Human Experience | - | No irritation or sensitization at 4% solution | [2] |

| Quantitative Risk Assessment | Read-across from 4-methyl-8-methylenetricyclo[3.3.1.1(3,7)]decan-2-yl acetate | NESIL: 2500 µg/cm² | [3][4] |

Genotoxicity

The genotoxic potential of dihydrocarvyl acetate has been evaluated using a read-across approach with dihydrocarveol and acetic acid. The available data suggests that dihydrocarvyl acetate is not expected to be genotoxic[3][4].

Repeated Dose Toxicity

A Margin of Exposure (MOE) for repeated dose toxicity has been calculated using data from the read-across analogs isopulegol (B1217435) and acetic acid. The calculated MOE is greater than 100, indicating a low concern for systemic toxicity from repeated exposure[3][4].

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of dihydrocarvyl acetate has been assessed using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. The estimated exposure to dihydrocarvyl acetate is below the TTC values for both reproductive (0.03 mg/kg/day) and local respiratory (1.4 mg/day) toxicity endpoints, suggesting a low risk[3][4].

Carcinogenicity

Dihydrocarvyl acetate is not classified as a carcinogen by the International Agency for Research on Cancer (IARC)[1].

Phototoxicity and Photoallergenicity

Based on an evaluation of its UV/Visible light absorption spectra, dihydrocarvyl acetate is not expected to be phototoxic or photoallergenic[3][4].

Experimental Protocols

Detailed experimental protocols for the cited studies are often proprietary to the testing organizations. However, the methodologies generally follow established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation (Rabbit) - General Protocol Outline

A standardized protocol, such as OECD Test Guideline 404, is typically followed for acute dermal irritation studies.

Human Repeat Insult Patch Test (HRIPT) - General Protocol Outline

The HRIPT is a standard method to assess the skin sensitization potential of a substance in humans.

Metabolism and Pharmacokinetics

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (-)-Dihydrocarveyl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enantioselective synthesis of (-)-dihydrocarvyl acetate (B1210297), a valuable chiral building block and fragrance component. The synthesis is a two-step chemoenzymatic process, commencing with the highly stereoselective biocatalytic reduction of (R)-carvone to (-)-dihydrocarveol (B1197605), followed by a chemical acetylation to yield the target product. This method offers high enantiopurity and good yields, making it a robust procedure for laboratory and potential pilot-scale synthesis.

Introduction

(-)-Dihydrocarvyl acetate is a naturally occurring monoterpenoid acetate ester found in essential oils like spearmint. Its specific stereochemistry imparts distinct sensory properties, making it a sought-after ingredient in the flavor and fragrance industry. Furthermore, as a chiral molecule, it serves as a valuable intermediate in the asymmetric synthesis of more complex natural products and pharmaceuticals. The protocol detailed herein leverages the high stereoselectivity of enzymes for the key bond-forming step, ensuring the desired enantiomer is produced with high fidelity.

The overall synthetic pathway involves two main stages:

-

Biocatalytic Reduction: A two-enzyme cascade reaction using an ene-reductase and a ketoreductase for the stereodivergent synthesis of (-)-dihydrocarveol from (R)-carvone.

-

Chemical Acetylation: The straightforward esterification of the resulting (-)-dihydrocarveol to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Excess (de%) |

| 1 | Biocatalytic Reduction | (R)-Carvone | Ene-reductase (OYE1-W116A), Ketoreductase (KRED-NADP-040), NADPH, Isopropanol | (-)-Dihydrocarveol | >95 | >99 (de) |

| 2 | Acetylation | (-)-Dihydrocarveol | Acetic anhydride, Pyridine (B92270), Dichloromethane (B109758) (DCM) | This compound | ~98 | >99 |

Experimental Protocols

Step 1: Enantioselective Synthesis of (-)-Dihydrocarveol

This protocol is adapted from the stereodivergent synthesis of dihydrocarveol (B1210190) isomers. The specific combination of an ene-reductase and a ketoreductase is crucial for obtaining the desired (-)-dihydrocarveol stereoisomer.

Materials:

-

(R)-Carvone

-

Ene-reductase OYE1-W116A (or whole cells expressing the enzyme)

-

Ketoreductase KRED-NADP-040 (or whole cells expressing the enzyme)

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

-

Isopropanol

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of potassium phosphate buffer (100 mM, pH 7.5) is added the ene-reductase OYE1-W116A and the ketoreductase KRED-NADP-040.

-

NADPH is added to the buffer solution as the cofactor.

-

Isopropanol is added as a co-substrate for cofactor regeneration.

-

(R)-Carvone is added to the reaction mixture.

-

The reaction mixture is stirred at a controlled temperature (typically 30 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford pure (-)-dihydrocarveol.

Step 2: Synthesis of this compound

This is a standard procedure for the acetylation of a secondary alcohol.

Materials:

-

(-)-Dihydrocarveol (from Step 1)

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-dihydrocarveol in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine to the solution, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or silica gel chromatography.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key transformations in the enantioselective synthesis of this compound.

Caption: Chemoenzymatic synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols for the Acetylation of (-)-Dihydrocarveol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of (-)-dihydrocarvyl acetate (B1210297) through the acetylation of (-)-dihydrocarveol (B1197605). This transformation is a fundamental esterification reaction relevant in the fields of flavor and fragrance chemistry, as well as in the synthesis of chiral building blocks for drug development.

Introduction

(-)-Dihydrocarvyl acetate is a naturally occurring monoterpenoid acetate found in the essential oils of plants such as spearmint. It is valued for its sweet, floral, and minty aroma and is used as a flavoring and fragrance agent. The synthesis of this compound is typically achieved through the acetylation of (-)-dihydrocarveol, a secondary alcohol. This process involves the reaction of the hydroxyl group of (-)-dihydrocarveol with an acetylating agent, most commonly acetic anhydride, to form an ester linkage. The reaction can be performed under various conditions, including with or without a catalyst and in the presence or absence of a solvent. This document outlines a standard laboratory procedure for this synthesis, including reaction setup, workup, purification, and characterization of the final product.

Reaction Scheme

The overall chemical transformation is the esterification of the secondary alcohol (-)-dihydrocarveol to its corresponding acetate ester, this compound.

Chiral HPLC Separation of Dihydrocarvyl Acetate Enantiomers: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the chiral separation of dihydrocarvyl acetate (B1210297) enantiomers using High-Performance Liquid Chromatography (HPLC). Dihydrocarvyl acetate, a key fragrance and flavor compound, possesses stereogenic centers that result in enantiomeric forms, each potentially having distinct sensory and biological properties. The method outlined herein utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline resolution of the enantiomers, enabling accurate quantification for quality control, research, and development purposes. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the enantioselective analysis of dihydrocarvyl acetate.

Introduction